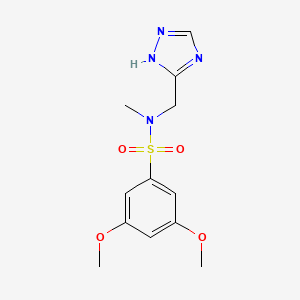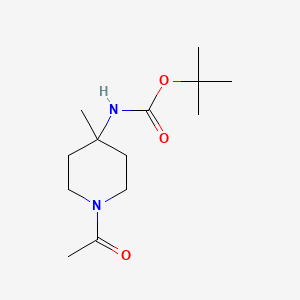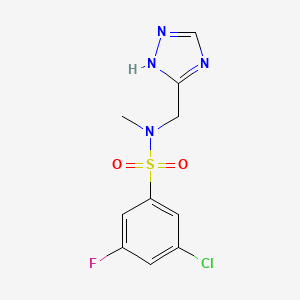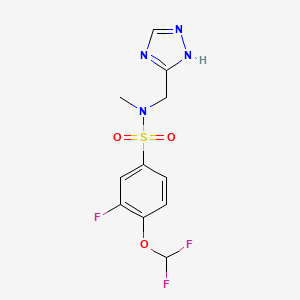![molecular formula C15H18ClFN4O B6623087 5-[[4-[(4-Chloro-2-fluorophenyl)methyl]piperazin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B6623087.png)
5-[[4-[(4-Chloro-2-fluorophenyl)methyl]piperazin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[[4-[(4-Chloro-2-fluorophenyl)methyl]piperazin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The presence of a piperazine ring and a substituted phenyl group in its structure suggests that it may have significant pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[4-[(4-Chloro-2-fluorophenyl)methyl]piperazin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-chloro-2-fluorobenzyl chloride with piperazine to form 4-[(4-chloro-2-fluorophenyl)methyl]piperazine.
Oxadiazole Ring Formation: The intermediate is then reacted with appropriate reagents to form the oxadiazole ring. This often involves the use of nitrile oxides or similar precursors under controlled conditions.
Final Coupling: The final step involves coupling the piperazine intermediate with the oxadiazole ring, typically using a base such as sodium hydride in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it up to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitrating agents under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
Biologically, 5-[[4-[(4-Chloro-2-fluorophenyl)methyl]piperazin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole is explored for its potential antimicrobial and antiviral properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.
Industry
Industrially, it can be used in the development of new materials with specific properties, such as polymers or coatings that benefit from its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of 5-[[4-[(4-Chloro-2-fluorophenyl)methyl]piperazin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The oxadiazole ring can also interact with various biological molecules, influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(4-Chloro-2-fluorophenyl)methyl]piperazine: Shares the piperazine and substituted phenyl group but lacks the oxadiazole ring.
3-Methyl-1,2,4-oxadiazole: Contains the oxadiazole ring but lacks the piperazine and substituted phenyl group.
Uniqueness
The uniqueness of 5-[[4-[(4-Chloro-2-fluorophenyl)methyl]piperazin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole lies in its combined structural features, which confer a distinct set of chemical and biological properties. This combination allows it to interact with a broader range of biological targets and undergo diverse chemical reactions, making it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
5-[[4-[(4-chloro-2-fluorophenyl)methyl]piperazin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClFN4O/c1-11-18-15(22-19-11)10-21-6-4-20(5-7-21)9-12-2-3-13(16)8-14(12)17/h2-3,8H,4-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGOCBUUHRDZFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CN2CCN(CC2)CC3=C(C=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1S)-1-(5-chloropyridin-2-yl)ethyl] pyridine-4-carboxylate](/img/structure/B6623027.png)

![4-[(2-chloro-5-propan-2-ylphenyl)sulfonyl-methylamino]-N-methylbutanamide](/img/structure/B6623052.png)
![5-chloro-N-(5,6-dimethylfuro[2,3-d]pyrimidin-4-yl)-6-methoxypyridine-3-carboxamide](/img/structure/B6623058.png)

![4-[2-(2,4-dimethylphenyl)-4-methyl-1,3-thiazole-5-carbonyl]-1-methyl-3H-quinoxalin-2-one](/img/structure/B6623072.png)


![methyl 3-chloro-5-[methyl(1H-1,2,4-triazol-5-ylmethyl)sulfamoyl]benzoate](/img/structure/B6623085.png)
![3-acetyl-N-[(1R,2R)-2-ethylcyclopropyl]-1,2,4,5-tetrahydro-3-benzazepine-7-sulfonamide](/img/structure/B6623093.png)
![2-[4-[(4-chloro-2-fluorophenyl)methyl]-2-oxopiperazin-1-yl]-N-methylacetamide](/img/structure/B6623098.png)
![N-(5-bromo-2-oxo-1H-pyridin-3-yl)-2-[(1S,2R)-2-phenylcyclopropyl]acetamide](/img/structure/B6623100.png)
![5-Cyclopropyl-3-[1-(2,2-dimethoxyethyl)piperidin-4-yl]-1,2,4-oxadiazole](/img/structure/B6623118.png)
